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Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising

therapeutic target for a range of conditions, including inflammatory bowel disease, metabolic

disorders, and pain.[1][2] The identification and characterization of novel agonists for GPR35

are crucial for advancing our understanding of its biological functions and for the development

of new therapeutics. High-throughput screening (HTS) offers a robust platform for the rapid

discovery of such molecules from large compound libraries.[1]

While the specific compound "GPR35 agonist 5" has been identified as 3,5-dinitro-bisphenol A,

it is characterized as a weak agonist, and detailed high-throughput screening data is not readily

available.[3] Therefore, these application notes will provide a comprehensive overview of HTS

methodologies for GPR35 agonists using data from well-characterized compounds to illustrate

the principles and protocols.

GPR35 Signaling Pathways
GPR35 activation by an agonist initiates a cascade of intracellular signaling events. The

receptor is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13.[1]

Agonist binding can also trigger the recruitment of β-arrestins, which mediate receptor

desensitization and internalization, and can initiate G protein-independent signaling.

Understanding these pathways is critical for designing and interpreting HTS assays.
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Caption: GPR35 agonist-induced signaling pathways.

High-Throughput Screening Assays for GPR35
Agonists
A variety of HTS-compatible assays can be employed to identify and characterize novel GPR35

agonists. The choice of assay depends on the specific signaling pathway of interest, the

desired screening format, and available resources.

β-Arrestin Recruitment Assays
These assays are robust for GPR35 and well-suited for HTS, measuring the interaction

between GPR35 and β-arrestin upon agonist stimulation. They are often performed in a

homogeneous format, making them amenable to automation.

This assay utilizes a proprietary enzyme fragment complementation technology to detect the

GPR35/β-arrestin interaction.
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Caption: PathHunter® β-Arrestin Assay Workflow.

Experimental Protocol: PathHunter® β-Arrestin Assay

Cell Plating: Culture PathHunter® GPR35 CHO-K1 β-Arrestin cells according to the

manufacturer's instructions. On the day of the assay, harvest cells and resuspend them in

the appropriate cell plating reagent. Dispense 10,000 cells per well into a 384-well white,

clear-bottom plate.

Compound Addition: Prepare serial dilutions of test compounds. Add 5 µL of the compound

dilutions to the cell plate and incubate for 90 minutes at 37°C.
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Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's

instructions. Add 12.5 µL of the detection reagent mixture to each well.

Incubation: Incubate the plate for 60 minutes at room temperature.

Data Acquisition: Read the chemiluminescent signal using a standard plate reader.

This assay utilizes a protease-tagged GPCR and a transcription factor-protease substrate

fusion protein to quantify receptor-β-arrestin interaction via a reporter gene.
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Caption: Tango™ GPCR Assay Workflow.

Experimental Protocol: Tango™ GPR35-bla U2OS Assay

Cell Plating: Culture Tango™ GPR35-bla U2OS cells as recommended. Harvest and

resuspend cells in assay medium to a density of 312,500 cells/mL. Dispense 32 µL of the cell
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suspension (10,000 cells) into each well of a 384-well, black-wall, clear-bottom plate.

Incubate for 16-20 hours at 37°C in a humidified 5% CO₂ incubator.

Compound Addition: Prepare 5X stocks of test compounds in Assay Medium containing

0.5% DMSO. Add 8 µL of the 5X compound stocks to the respective wells. Incubate the plate

for 5 hours in a humidified 37°C, 5% CO₂ incubator.

Substrate Loading and Incubation: Prepare the 6X LiveBLAzer™-FRET B/G Substrate

mixture according to the manufacturer's instructions. Add 8 µL of the substrate mixture to

each well. Incubate the plate for 2 hours at room temperature in the dark.

Data Acquisition: Read the fluorescence emission at 460 nm and 530 nm with excitation at

409 nm using a fluorescence plate reader. The ratio of blue (460 nm) to green (530 nm)

fluorescence is calculated to determine agonist activity.

G Protein Activation Assays
These assays directly measure the activation of G proteins upon agonist binding to GPR35.

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα

subunits upon receptor activation.
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Caption: [³⁵S]GTPγS Binding Assay Workflow.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Membrane Preparation: Prepare membranes from cells recombinantly expressing GPR35.

Assay Procedure: In a 96-well plate, add in the following order: assay buffer, test compounds

at various concentrations, and cell membranes (5-20 µg protein/well).

Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration

of ~0.1-0.5 nM.
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Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

Termination and Detection: Terminate the reaction by rapid filtration through GF/C filter plates

using a cell harvester. Wash the filters, and measure the bound radioactivity using a

scintillation counter.

Second Messenger-Based Functional Assays
These assays measure the downstream consequences of G protein activation, such as

changes in intracellular calcium levels.

GPR35 can be engineered to couple to promiscuous Gα proteins (e.g., Gαq) to elicit a robust

intracellular calcium release upon agonist stimulation, which is detected using calcium-sensitive

fluorescent dyes.
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Caption: Calcium Mobilization Assay Workflow.

Experimental Protocol: Calcium Mobilization Assay

Cell Plating: Use a cell line stably co-expressing GPR35 and a promiscuous G protein (e.g.,

CHO-Gαq16-GPR35). Plate cells in black-walled, clear-bottom 384-well plates at a density of

10,000 cells/well and incubate overnight.

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM)

and probenecid in a suitable assay buffer. Remove the culture medium and add the dye

loading buffer. Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at

room temperature.

Compound Addition and Signal Detection: Prepare compound plates with test compounds at

the desired concentrations. Use an automated fluorescence plate reader with integrated

liquid handling (e.g., FLIPR or FlexStation) to add the compounds to the cell plate and

simultaneously measure the fluorescence kinetics (Excitation: 485 nm, Emission: 525 nm).

Data Presentation and Analysis
Quantitative data from HTS assays should be analyzed to determine key parameters such as

the half-maximal effective concentration (EC₅₀) and the quality of the assay (Z'-factor).

Table 1: Representative EC₅₀ Values of GPR35 Agonists in Various HTS Assays
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Agonist Assay Type Cell Line EC₅₀ (nM) Reference

Pamoic Acid
β-Arrestin

Recruitment
CHO-K1 79

Zaprinast

β-Arrestin

Recruitment (rat

GPR35)

CHO-K1 ~80

Zaprinast

β-Arrestin

Recruitment

(human GPR35)

CHO-K1 ~4,000

Lodoxamide
β-Arrestin

Recruitment
HEK293 ~10

Bufrolin
β-Arrestin

Recruitment
HEK293 ~3

YE120
β-Arrestin

Recruitment
U2OS 32.5

Ellagic Acid DMR HT-29 110

Ellagic Acid Tango β-Arrestin U2OS 2,960

Compound 4b
GPR35

Activation
Not Specified

76.0 (human),

63.7 (mouse),

77.8 (rat)

GPR35 agonist 1

(compound 50)
Not Specified Not Specified 5.8

GPR35 agonist 2

(compound 11)

β-Arrestin

Recruitment
Not Specified 26

GPR35 agonist 2

(compound 11)
Ca²⁺ Release Not Specified 3.2

Note: EC₅₀ values are highly dependent on the assay system and cell line used. The data

presented are for comparative purposes.
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Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for

establishing robust high-throughput screening campaigns to identify and characterize novel

GPR35 agonists. The selection of a specific assay will depend on the research goals and

available instrumentation. β-arrestin recruitment assays, such as PathHunter® and Tango™,

offer reliable and easily automated platforms for primary screening. Hits identified from these

screens can be further validated and characterized using G protein-dependent and second

messenger assays to build a comprehensive pharmacological profile. This systematic approach

will facilitate the discovery of new chemical probes to explore GPR35 biology and the

development of potential therapeutics targeting this receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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